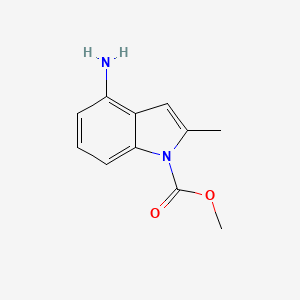

甲酸甲酯-4-氨基-2-甲基吲哚-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .科学研究应用

化学合成和反应

环化和迁移反应:吲哚羧酸/酰胺,包括 4-氨基-2-甲基吲哚-1-羧酸甲酯衍生物,用于 [4 + 3]-环化反应,并表现出意想不到的羧酸盐/酰胺迁移。这对于合成复杂有机化合物具有重要意义 (Selvaraj, Debnath, & Swamy, 2019)。

受限色氨酸类似物的环加成反应:路易斯酸催化的乙烯基吲哚与 2-乙酰氨基丙烯酸甲酯的 [4 + 2] 环加成,生成 3-乙酰氨基-1,2,3,4-四氢咔唑-3-羧酸甲酯衍生物,是另一个重要的应用。此过程对于创建受限色氨酸类似物很有用 (Rossi et al., 2015)。

分析化学应用

伯胺检测:4-氨基-2-甲基吲哚-1-羧酸甲酯衍生物可用于形成高度荧光的异吲哚衍生物,通过毛细管电泳和激光诱导荧光信号有效检测生物样品中的伯胺 (Liu, Hsieh, Wiesler, & Novotny, 1991)。

氨基糖分析:这些衍生物还可用作氨基糖的柱前衍生化剂,以便有效检测和定量 (Liu, Shirota, & Novotny, 1991)。

缓蚀

- 缓蚀性能:与 4-氨基-2-甲基吲哚-1-羧酸甲酯相关的杂环二唑类已被探索其对酸性铁腐蚀的抑制性能。此类应用在工业环境中防止材料降解方面非常重要 (Babić-Samardžija et al., 2005)。

生物有机化学

抗菌性能:类似于 4-氨基-2-甲基吲哚-1-羧酸甲酯的新型 2-氨基-4-甲基噻唑类似物已被开发出来以对抗细菌和真菌感染。这些化合物在抑制微生物生长方面显示出有希望的结果,突出了它们在治疗应用中的潜力 (Omar et al., 2020)。

抗有丝分裂剂的合成:类似于 4-氨基-2-甲基吲哚-1-羧酸甲酯的 2-(3,4,5-三甲氧基苯甲酰)-2-氨基吲哚核已被用于合成新类抗有丝分裂剂和微管蛋白抑制剂,展示了它们在癌症研究中的潜力 (Romagnoli et al., 2008)。

安全和危害

The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

methyl 4-amino-2-methylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8-9(12)4-3-5-10(8)13(7)11(14)15-2/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITZZRHNDILZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-2-methyl-1H-indole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

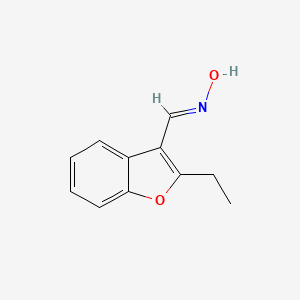

![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)

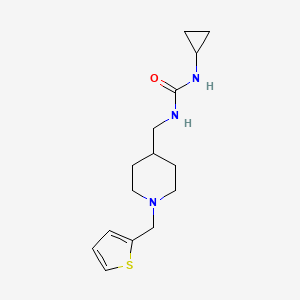

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

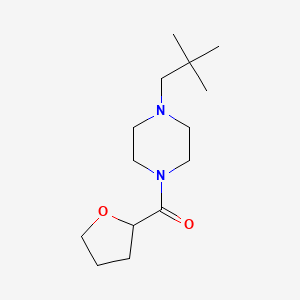

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2819962.png)

![(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2819964.png)